N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-nitrofuran-2-carboxamide
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Overview
Description
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-nitrofuran-2-carboxamide is a complex organic compound that belongs to the class of sulfonyl-containing heterocyclic compounds This compound is characterized by the presence of a dihydroisoquinoline moiety, a sulfonyl group, and a nitrofuran carboxamide group
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,3,4-tetrahydroisoquinolines (thiq), have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It’s known that the carboxylate group of similar compounds occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
Thiq-based compounds have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Pharmacokinetics
It’s known that the positioning of the carboxylate group in similar compounds is critical for their activity .
Result of Action
Similar compounds have been found to inhibit mycobacterium tuberculosis (mtb), with inhibitory activity outcomes varying from 078 to 25 μg mL−1 .
Action Environment
It’s known that the effectiveness of similar compounds can be demonstrated by the improvement in pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-nitrofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the dihydroisoquinoline core. One common method involves the palladium-catalyzed enantioselective intramolecular carbonylative Heck reaction, which provides a facile and efficient route to enantiopure nitrogen-containing heterocyclic compounds . This reaction uses formate esters as the source of carbon monoxide and is conducted under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed to modify the nitrofuran moiety, potentially converting it to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) is commonly used for oxidative reactions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with DDQ can lead to the formation of α-cyanated derivatives, while reduction can yield amine derivatives.
Scientific Research Applications
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-nitrofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has potential as a lead compound for the development of novel antidepressant and anticonvulsant agents. It has shown promising activity in preclinical studies.
Antifungal Agents:
Biological Research: The compound can be used as a tool to study various biological processes, including neurotransmitter modulation and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
2-(Substituted phenyl)-3,4-dihydroisoquinolin-2-iums: These compounds have shown antifungal activity and share structural similarities with the target compound.
3,4-Dihydroisoquinoline-2(1H)-carboxamide derivatives: These derivatives have been studied for their antidepressant and anticonvulsant properties.
2,3-Dihydroquinazolin-4(1H)-one: This scaffold is commonly found in biologically active compounds and shares some structural features with the target compound.
Uniqueness
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-nitrofuran-2-carboxamide is unique due to the combination of its dihydroisoquinoline, sulfonyl, and nitrofuran moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-5-nitrofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O6S/c20-16(14-5-6-15(25-14)19(21)22)17-8-10-26(23,24)18-9-7-12-3-1-2-4-13(12)11-18/h1-6H,7-11H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIZCYRBFSCFFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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